molecular formula C17H12ClNO3 B2680978 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 774575-48-3

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2680978
CAS No.: 774575-48-3
M. Wt: 313.74
InChI Key: XCOJVNBQMOUPER-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Scientific Research Applications

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .

Properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJVNBQMOUPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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